molecular formula C20H23FN2O3S B2727379 2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034307-82-7

2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B2727379
CAS-Nummer: 2034307-82-7
Molekulargewicht: 390.47
InChI-Schlüssel: CAIAZAQXQSOALW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline features a tetrahydroisoquinoline core linked to an azetidine ring (4-membered nitrogen heterocycle) via a sulfonyl group. The azetidine is further substituted with a 4-ethoxy-3-fluorophenyl group. This structural combination confers unique physicochemical and pharmacological properties:

  • Tetrahydroisoquinoline core: Known for diverse bioactivities, including neurotoxicity and antimicrobial effects .
  • 4-Ethoxy-3-fluorophenyl group: The ethoxy group enhances lipophilicity, while fluorine improves metabolic stability via reduced oxidative metabolism .

Eigenschaften

IUPAC Name

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-2-26-20-8-7-18(11-19(20)21)27(24,25)23-13-17(14-23)22-10-9-15-5-3-4-6-16(15)12-22/h3-8,11,17H,2,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIAZAQXQSOALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tetrahydroisoquinoline core and a sulfonamide group, which may influence its interaction with biological targets.

  • Molecular Formula : C20H23FN2O3S
  • Molecular Weight : 390.47 g/mol
  • CAS Number : 2034307-82-7

The presence of the sulfonyl group (-SO2-) suggests that this compound may exhibit significant biological activity, particularly in modulating receptor functions or enzyme activities.

The proposed mechanism of action for compounds similar to 2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves:

  • Receptor Modulation : The compound may act as a positive allosteric modulator , enhancing the activity of specific neurotransmitter receptors without directly activating them. This property is particularly relevant for conditions involving neurodegeneration or psychiatric disorders.
  • Enzyme Interaction : It is hypothesized that the compound could interact with enzymes involved in metabolic pathways, potentially influencing the degradation or synthesis of neurotransmitters.

Biological Activity Studies

Research has demonstrated various biological activities associated with tetrahydroisoquinoline derivatives:

  • Neuroprotective Effects : Studies indicate that similar compounds can protect against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces dopaminergic cell death. For instance, derivatives like 1-methyl-tetrahydroisoquinoline have shown significant neuroprotective effects by reducing oxidative stress and preventing cell membrane degeneration .
  • Muscarinic Receptor Interaction : A series of studies on tetrahydroisoquinoline derivatives have revealed their potential as selective antagonists for muscarinic receptors. For example, certain derivatives exhibited high affinity for M2 muscarinic receptors, indicating their potential use in treating cardiovascular conditions .

Case Studies and Experimental Findings

Several studies have focused on the biological evaluation of related compounds:

Study ReferenceCompound EvaluatedKey Findings
1-methyl-tetrahydroisoquinolineHigh affinity for M2 receptors (pKi = 9.1); low affinity for M3 receptors.
1-benzyl-tetrahydroisoquinolineExhibited neuroprotective effects against MPTP-induced toxicity; reduced levels of thiobarbituric acid-reactive substances (TBARS).

These findings highlight the potential therapeutic applications of tetrahydroisoquinoline derivatives in neuroprotection and receptor modulation.

Synthesis and Purification

The synthesis of 2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions that require careful optimization of reaction conditions to achieve high yields and purity. Techniques such as chromatography are often employed for purification.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents on Sulfonyl/Azetidine Key Differences Molecular Weight Biological Relevance Reference
2-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline 4-Fluorophenyl sulfonyl Lacks azetidine; simpler substituents 291.34 g/mol Unspecified activity
2-((2,5-Dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline 2,5-Dimethoxyphenyl sulfonyl Methoxy vs. ethoxy-fluoro; no azetidine Calculated ~317 Potential CNS activity
1-(2-Methyl-1H-indol-3-yl)-2-(4-methoxy-phenyl)-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline Indole and methoxyphenyl Bulky indole substituent; no sulfonyl ~374 g/mol Antitumor/antimicrobial activity
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride Tetrahydroisoquinoline Trifluoroacetyl and sulfonyl chloride Reactive intermediate; no azetidine ~343 g/mol Synthetic precursor
Key Observations:
  • Azetidine vs.
  • Substituent Electronic Effects : The 4-ethoxy-3-fluorophenyl group provides balanced lipophilicity and electron-withdrawing effects, contrasting with methoxy (electron-donating) or trifluoroacetyl (strongly electron-withdrawing) groups in analogs .

Pharmacokinetic and Metabolic Comparisons

  • Blood-Brain Barrier (BBB) Penetration: Simple tetrahydroisoquinolines (e.g., TIQ, 1MeTIQ) show high BBB penetration (>90% unchanged in brain) . The target compound’s sulfonyl-azetidine group likely reduces BBB permeability due to increased polarity, though fluorination may partially counteract this .
  • Metabolic Stability: Fluorine and ethoxy groups in the target compound may slow oxidative metabolism compared to non-halogenated analogs (e.g., dimethoxyphenyl derivatives) . N-Methylation (common in simpler tetrahydroisoquinolines) is less likely in the target due to steric hindrance from the azetidine .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.